molecular formula C9H9ClO2 B1345113 Methyl 4-(chloromethyl)benzoate CAS No. 34040-64-7

Methyl 4-(chloromethyl)benzoate

Cat. No. B1345113
CAS RN: 34040-64-7
M. Wt: 184.62 g/mol
InChI Key: SATDLKYRVXFXRE-UHFFFAOYSA-N
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Description

Methyl 4-(chloromethyl)benzoate is a chemical compound that serves as an intermediate in various organic synthesis processes. It is related to compounds that have been studied for their potential applications in materials science, such as liquid crystals, and in pharmaceuticals, such as Tianeptine. The compound's derivatives have been explored for their mesomorphic properties, fluorescence, and as reagents for the preparation of polyfunctional heterocyclic systems .

Synthesis Analysis

The synthesis of compounds related to methyl 4-(chloromethyl)benzoate often involves condensation reactions, as seen in the preparation of methyl 4-(4-alkoxystyryl)benzoates . Additionally, chlorination reactions play a significant role, as demonstrated in the synthesis of methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, where diazotization and Sandmeyer reaction, followed by chlorination, are key steps . The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate from methyl 4-bromobenzoate also highlights the importance of selecting appropriate catalysts and condensing agents to achieve high yields .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-(chloromethyl)benzoate has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction . For instance, the crystal structure of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate was determined, revealing complex hydrogen-bonded sheets . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of methyl 4-(chloromethyl)benzoate derivatives has been explored through various chemical reactions. For example, the chlorination products of methyl 4-amino-2-hydroxy-benzoate have been studied, showing the formation of different chlorinated isomers and their subsequent transformations . The study of such reactions provides insights into the chemical behavior and potential applications of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to methyl 4-(chloromethyl)benzoate have been investigated, with a focus on their mesomorphic and fluorescence properties . The liquid crystalline behavior of methyl 4-(4-alkoxystyryl)benzoates, for example, was found to be influenced by the length of the alkoxy chain, with longer chains enhancing mesophase stability . Additionally, the quantum chemical studies of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate provided insights into its global chemical reactivity descriptors, NPA, thermodynamic properties, and NLO properties .

Scientific Research Applications

Synthesis and Optimization

  • Methyl 4-(bromomethyl)benzoate was effectively synthesized through the reaction of methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions, achieving a yield of 90.5% (Bi Yun-mei, 2012).

Intermediate in Chemical Synthesis

  • As an essential intermediate, Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate contributed significantly to the synthesis of Tianeptine, showcasing an improved process that is more suitable for industrial production due to higher yield and lower cost (Yang Jian-she, 2009).

Spectroelectrochemical Properties

  • A magenta polypyrrole derivative integrated with Methyl Red azo dye was synthesized and exhibited interesting electrochromic properties. It's notable for application in pH sensors due to its color variability in response to pH levels (A. K. A. Almeida et al., 2017).

Analytical Chemistry

  • The efficacy of methyl benzoate extraction was evaluated for determining small amounts of phenol compounds in waste using the 4-aminoantipyrine spectrometry method. The procedure offered sensitivity comparable to the typical chloroform extraction procedure (絵美 森田 & 栄子 中村, 2010).

Sensor Development

  • The design of novel anion sensors using derivatives of methyl 4-(chloromethyl)benzoate showcased significant changes in color and optical shifts upon addition of fluoride ions, displaying potential for applications in sensing technologies (Jiantao Ma et al., 2013).

Safety And Hazards

Methyl 4-(chloromethyl)benzoate is classified as a dangerous substance. It may be corrosive to metals and causes severe skin burns and eye damage . Safety measures include avoiding dust formation, not breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

methyl 4-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATDLKYRVXFXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187651
Record name Methyl 4-(chloromethyl)benzoate
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 4-(chloromethyl)benzoate

CAS RN

34040-64-7
Record name Methyl 4-(chloromethyl)benzoate
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Record name Methyl 4-(chloromethyl)benzoate
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Record name Methyl 4-(chloromethyl)benzoate
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Record name Methyl 4-(chloromethyl)benzoate
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Record name Methyl 4-(chloromethyl)benzoate
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Synthesis routes and methods I

Procedure details

To a solution of p-methoxycarbonylbenzyl alcohol (332.0 g, 2.0 mol) in methylene chloride (600 mL) is added thionyl chloride (380 g, 3.2 mol) dropwise over 3 hours and the reaction mixture heated at gentle reflux for 6 hours, allowing excess gases to escape. The excess thionyl chloride and methylene chloride are removed and the yellow oil triturated with hexane to yield a total of 300 g (81.5% yield) of white, solid methyl α-chloro-p-toluate, the identity of which is confirmed by elemental analysis and mass spectrum analysis as follows:
Quantity
332 g
Type
reactant
Reaction Step One
Quantity
380 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Stir a mixture of 100 g of the product prepared as described in step (a)in 500 mL of dry DMF and 81.1 g (0.54168 moles) of Nal and 150 g (0.8108 moles, 1.5 eg) of sodium 2,6-dichlorophenoxide at room temperature overnight. Add water to the so-formed formed reaction mixture to produce a precipitated solid. Add CH2Cl2 to dissolve the precipitated solid. Wash the CH2Cl2 layers successively with four volumes of a 5% aqueous NaOH solution, water and brine. Separate and dry the organic layer over Na2SO4. Remove the solvent under reduced pressure to produce 164.5 g (97.6% of theory) of the title compound. The 200 MHzNMR spectrum is consistent with the proposed ester structure ##STR121##
[Compound]
Name
product
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
81.1 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 100 g (0.60175 moles) of methyl 4-hydroxymethylbenzoate in 600 mL of dry CH2Cl2. add 109 mL (79.1 g) of TEA and cool the so-formed reaction mixture to 0° C. Add, dropwise over a 2 hour period, 55.8 mL (0.722 mole, 1.2 eq) of methanesulfonyl chloride in 150 mL of dry CH2Cl2. Allow the so-formed stirred reaction mixture to warm slowly to room temperature over a 48 hr period. TLC shows no starting material remains. Add water, separate the layers and wash the organic layer successively with water, saturated NaHCO3 and brine. Dry the organic layer over Na2SO4. Remove the organic solvent under reduced pressure to produce 98.45 g of (88.6 % of theory) of the title compound as a crystalline solid. ##STR120##
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
109 mL
Type
reactant
Reaction Step Two
Quantity
55.8 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

4-Chloromethylbenzoic acid (2.0 g) was dissolved in 300 ml of methanol and 0.5 ml concentrated sulphuric acid was added. The mixture was stirred at room temperature for eight days. Methanol was evaporated and the residue was dissolved in ethyl acetate. The organic layer was washed with saturated NaHCO3-solution, dried with Na2SO4 and evaporated to yield 4-chloromethylbenzoic acid methyl ester.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of 2.0 g (12 mmol) of 4-chloromethylbenzoic acid in 50 ml of methanol was added with 5 droplets of concentrated sulfuric acid, followed by stirring under heat and reflux for 4 days. After neutralization with a 5% aqueous solution of sodium carbonate, the resultant mixture was extracted with chloroform. The chloroform extract was dried over magnesium sulfate and then concentrated under reduced pressure, whereby 1.7 g of a colorless liquid were obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(chloromethyl)benzoate
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Citations

For This Compound
74
Citations
L Gu, T Lu, M Zhang, L Tou… - Advanced Synthesis & …, 2013 - Wiley Online Library
An efficient metal‐free system using saturated aqueous sodium chloride/aqueous ammonium chloride solution as chlorine source and potassium persulfate as a cheap oxidant for the …
Number of citations: 55 onlinelibrary.wiley.com
VO Smirnov, AS Maslov, VV Levin… - Russian Chemical …, 2014 - Springer
Compounds bearing chlorodifluoromethyl group can be assembled from organozinc chlorides, (chlorodifluoromethyl)trimethylsilane (Me 3 SiCF 2 Cl), and sulfuryl chloride as a chlorine …
Number of citations: 12 link.springer.com
E Ocansey, J Darkwa, BCE Makhubela - RSC advances, 2018 - pubs.rsc.org
Pyrazole-containing compounds have been used in recent times as ligands to stabilize metal complexes used as pre-catalysts in cross-coupling reactions. With various substituents at …
Number of citations: 28 pubs.rsc.org
S Pathak, S Sharma, V Pathak… - Journal of Applied …, 2020 - japtronline.com
… The product was filtered and washed with water to obtain the methyl 4- chloromethyl benzoate (IVb). Purity was confirmed by thin layer chromatography using methanol: chloroform (0.5:…
Number of citations: 3 japtronline.com
TH Kim, BG Kang, TH Lee, SM Son - Journal of the Korean Graphic …, 2008 - koreascience.kr
The functional dyes, which has various optical characteristics that can be applicable to field of electronic, photo electronic, such as sensor or electrode, were synthesized. Physical …
Number of citations: 0 koreascience.kr
SH Combe, A Hosseini, A Parra… - The Journal of Organic …, 2017 - ACS Publications
We present the controlled monochlorination of aliphatic and benzylic hydrocarbons with only 1 equiv of substrate at 25–30 C using N-hydroxyphthalimide (NHPI) as radical initiator and …
Number of citations: 52 pubs.acs.org
AM Bunker - 1988 - search.proquest.com
Since the elucidation of the structure of folic acid in 1946, a series of variations in its structure have been attempted in an effort to produce an effective antagonist for the treatment of …
Number of citations: 0 search.proquest.com
A Cappiello, G Famiglini, P Palma, V Termopoli… - … of Chromatography A, 2012 - Elsevier
One of the crucial tasks of pharmaceutical industry is to quantify the potential genotoxic impurities (PGIs) coming from the process of drug production. The European Medicines Agency (…
Number of citations: 26 www.sciencedirect.com
M Zhao, M Bautista, WT Ford - Macromolecules, 1991 - ACS Publications
w-(Acryloxy) alkyl 4-(dimethylamino)-trans-stilbene-4'-carboxylates with (CH2L spacer chains having n= 2, 4, 6, 8, and 10 have been synthesized and polymerized to give side-chain …
Number of citations: 19 pubs.acs.org
HW Kim, YS Lee, D Shetty, HJ Lee, DS Lee… - Bulletin of the Korean …, 2010 - academia.edu
† Department of Nuclear Medicine, Cancer Research Institute, Seoul National University College of Medicine, 28 Yungundong Chongrogu, Seoul 110-744, Korea.* E-mail: jmjng@ snu. …
Number of citations: 5 www.academia.edu

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